molecular formula C53H94N2NiO15+ B3044032 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate CAS No. 231615-77-3

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate

Cat. No.: B3044032
CAS No.: 231615-77-3
M. Wt: 1058 g/mol
InChI Key: SGYUGEKZSSFUKW-CSFLCUTQSA-L
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Description

This compound is a multifunctional nickel(III) complex featuring a hexanoate backbone modified with bis(carboxylatomethyl)amino groups and a branched chain containing two (E)-octadec-9-enoyloxy ester moieties. The dihydrate component indicates crystalline stability, which may influence solubility and reactivity. Nickel(III) complexes are rare in biological systems but are of interest in catalysis and redox-active therapeutic agents .

Properties

IUPAC Name

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H92N2O13.Ni.2H2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-50(61)66-43-45(68-52(63)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-67-51(62)39-38-47(56)54-40-34-33-35-46(53(64)65)55(41-48(57)58)42-49(59)60;;;/h17-20,45-46H,3-16,21-44H2,1-2H3,(H,54,56)(H,57,58)(H,59,60)(H,64,65);;2*1H2/q;+3;;/p-2/b19-17+,20-18+;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYUGEKZSSFUKW-CSFLCUTQSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.O.O.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC.O.O.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H94N2NiO15+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1058.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate typically involves multiple steps, starting with the preparation of the individual components. The carboxylate and amino groups are introduced through reactions involving carboxylic acids and amines, respectively. The ester groups are formed through esterification reactions involving alcohols and carboxylic acids. The final step involves the coordination of the nickel ions to the organic ligand, which is achieved under controlled conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as crystallization, filtration, and chromatography to obtain the compound in high purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxylate groups.

    Reduction: Reduction reactions can occur at the ester and carboxylate groups, leading to the formation of alcohols and aldehydes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in chemical synthesis.

    Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.

    Medicine: The compound’s coordination with nickel ions is explored for potential therapeutic applications, such as in the development of metal-based drugs.

    Industry: The compound is used in industrial processes that require metal chelation, such as water treatment and metal recovery.

Mechanism of Action

The mechanism of action of 2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate involves the coordination of nickel ions to the organic ligand. This coordination stabilizes the metal ion and enhances its reactivity. The compound’s functional groups, such as carboxylate and amino groups, play a crucial role in binding the metal ion and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Ethylenediaminetetraacetic Acid (EDTA)

  • Structure : Linear molecule with four carboxylate and two amine groups.
  • Chelation : Hexadentate, binds divalent cations (e.g., Ca²⁺, Fe²⁺).
  • Applications : Industrial chelator, anticoagulant, and detoxification agent.
  • Limitations : Poor membrane permeability due to high hydrophilicity.

B. Diethylenetriaminepentaacetic Acid (DTPA)

  • Structure : Extended EDTA analogue with five carboxylates.
  • Chelation : Octadentate, stronger affinity for trivalent cations (e.g., Fe³⁺, Gd³⁺).
  • Applications : MRI contrast agents, heavy metal detoxification.

C. Enterobactin (Natural Siderophore)

  • Structure : Cyclic tris-catechol ester.
  • Chelation : Specific for Fe³⁺, with ultra-high affinity (Kf ~ 10⁴⁹).
  • Applications : Iron uptake in bacteria; inspires synthetic chelators.
Key Differences
Property Target Nickel(III) Complex EDTA DTPA Enterobactin
Molecular Weight ~1,200–1,500 g/mol (estimated) 292.24 g/mol 393.35 g/mol 669.6 g/mol
Solubility Moderate (amphiphilic) High (hydrophilic) High (hydrophilic) Low (lipophilic)
Chelation Denticity Likely 6–8 (carboxylate + amine donors) 6 8 6 (catechol groups)
Metal Specificity Nickel(III), possibly other transition metals Broad (divalent cations) Trivalent cations Fe³⁺ exclusively
Bioactivity Potential redox activity, membrane interaction Detoxification, anticoagulation Imaging, detoxification Iron acquisition
Research Findings

Catalytic Potential: Nickel(III) complexes are implicated in oxidation-reduction reactions due to their high redox activity. The target compound’s structure may stabilize Ni³⁺, enabling catalytic cycles in organic synthesis or pollutant degradation .

Biological Interactions: The amphiphilic nature of the compound could allow penetration into lipid bilayers, distinguishing it from purely hydrophilic chelators like EDTA.

Toxicity Profile : Nickel compounds are generally cytotoxic, but the chelation in this complex may mitigate free Ni³⁺ release. Comparative studies with Ni-EDTA show lower acute toxicity in chelated forms .

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that contains multiple functional groups, including amino acids, carboxyl groups, and metal coordination (nickel). Such compounds often exhibit diverse biological activities due to their structural complexity and ability to interact with various biological systems.

1. Antimicrobial Properties

Many nickel-containing compounds have been studied for their antimicrobial properties. Nickel ions can disrupt microbial membranes and interfere with essential cellular processes. The presence of carboxylate groups in the compound may enhance its solubility and bioavailability, potentially increasing its effectiveness against bacteria and fungi.

2. Enzyme Inhibition

Compounds that contain amino acids or derivatives often serve as enzyme inhibitors. The specific structure of this compound suggests potential interactions with enzymes involved in metabolic pathways. For instance, it may inhibit proteases or kinases, which could be beneficial in therapeutic applications against diseases such as cancer.

3. Antioxidant Activity

Nickel complexes have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.

4. Cytotoxic Effects

Some studies indicate that nickel complexes can induce cytotoxic effects in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death). The specific activity would depend on the concentration and exposure time.

5. Potential Role in Drug Delivery

The amphiphilic nature of this compound, due to its fatty acid components, suggests potential applications in drug delivery systems. It may facilitate the transport of hydrophobic drugs through biological membranes, enhancing their therapeutic efficacy.

Data Table: Summary of Biological Activities

Biological ActivityDescription
AntimicrobialDisruption of microbial membranes; effective against bacteria and fungi
Enzyme InhibitionPotential inhibition of proteases/kinases; implications in cancer therapy
AntioxidantProtection against oxidative stress; benefits in neurodegenerative diseases
Cytotoxic EffectsInduction of apoptosis in cancer cells; ROS generation
Drug DeliveryFacilitation of hydrophobic drug transport across membranes

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy examined nickel complexes similar to this compound and found significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity Research : Research conducted by Smith et al. (2023) demonstrated that nickel-based compounds exhibited selective cytotoxicity towards various cancer cell lines, suggesting their potential as chemotherapeutic agents.
  • Enzyme Inhibition : A study highlighted in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of similar compounds on serine proteases, showing promising results that warrant further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Reactant of Route 2
Reactant of Route 2
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate

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